molecular formula C23H25F3N2OS B1231418 Flupenthixol CAS No. 53772-85-3

Flupenthixol

Cat. No.: B1231418
CAS No.: 53772-85-3
M. Wt: 434.5 g/mol
InChI Key: NJMYODHXAKYRHW-BLLMUTORSA-N
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Preparation Methods

The preparation of flupentixole involves several synthetic routes and reaction conditions. One method includes reacting 10-hydroxy-10-(3-dimethylaminopropyl)-2-trifluoromethylthioxanthene with thionyl chloride or acetic anhydride for dehydration. This reaction produces high-content Z-type 10-[3-(EZ)-dimethylaminopropyl]-2-trifluoromethylthioxanthene, which is then reacted with N-hydroxyethyl piperazine to prepare flupentixole base. Finally, sufficient hydrogen chloride gas is introduced into the flupentixole base to prepare high-content Z-type flupentixole hydrochloride .

Mechanism of Action

The mechanism of action of flupentixole is primarily through dopamine receptor antagonism. Flupentixole acts as an antagonist at both D1 and D2 dopamine receptors, which are involved in the regulation of mood, behavior, and cognition . By blocking these receptors, flupentixole helps to alleviate symptoms of schizophrenia and depression. Additionally, flupentixole has some affinity for 5-HT2A receptors, which may contribute to its antidepressant effects .

Comparison with Similar Compounds

Flupentixole is often compared with other typical antipsychotic drugs, such as haloperidol and chlorpromazine, as well as second-generation antipsychotics like clozapine, olanzapine, quetiapine, risperidone, and amisulpride . Compared to these compounds, flupentixole has a unique profile in terms of its receptor binding affinities and side effect profile. For example, flupentixole tends to produce fewer extrapyramidal side effects compared to haloperidol but more than second-generation antipsychotics . This intermediate position makes flupentixole a valuable option for patients who may not tolerate other antipsychotic medications well .

Similar Compounds

  • Haloperidol
  • Chlorpromazine
  • Clozapine
  • Olanzapine
  • Quetiapine
  • Risperidone
  • Amisulpride

Flupentixole’s unique combination of efficacy and side effect profile makes it a valuable tool in the treatment of psychiatric disorders.

Properties

The mechanism of action of flupentixol is not completely understood. The antipsychotic actions are mainly thought to arise from cis(Z)-flupentixol, the active stereoisomer, acting as an antagonist at both dopamine D1 and D2 receptors with equal affinities. Schizophrenia is a mental illness characterized by positive (such as hallucinations and delusions) and negative (such as affect flattening and apathy) symptoms. While several neurotransmitter systems are implicated in the pathophysiologic processes leading to the development of symptoms, the dopamine and glutamate systems have been extensively studied. It is generally understood that positive symptoms of schizophrenia arise from a dysregulated striatal dopamine pathway, leading to hyperstimulation of D2 receptors. Many antipsychotic agents work by blocking D2 receptors as antagonists; similarly, cis(Z)-flupentixol, the active stereoisomer, is an antagonist at D2 receptors. However, there is now evidence that antipsychotic agents can work by blocking other dopamine receptor subtypes, such as D1, D3, or D4 receptors. One study showed that cis(Z)-flupentixol is an antagonist at both dopamine D1 and D2 receptors with equal affinities, and binds to D3 and D4 receptors with lower affinities. It also binds to alpha-1 adrenoceptors. Antidepressant effects of flupentixol are understood to be mediated by antagonism at 5-HT2A receptors, which are commonly downregulated following repeated antidepressant treatment. Flupentixol also binds to 5-HT2C receptors.

CAS No.

53772-85-3

Molecular Formula

C23H25F3N2OS

Molecular Weight

434.5 g/mol

IUPAC Name

2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5+

InChI Key

NJMYODHXAKYRHW-BLLMUTORSA-N

Isomeric SMILES

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

melting_point

233-234

53772-85-3
2709-56-0

Synonyms

alpha-Flupenthixol
cis-Flupenthixol
Emergil
Fluanxol
Flupenthixol
Flupentixol

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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